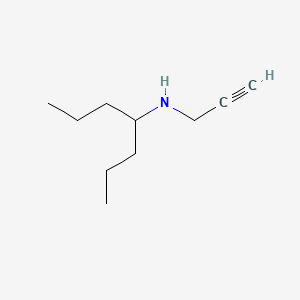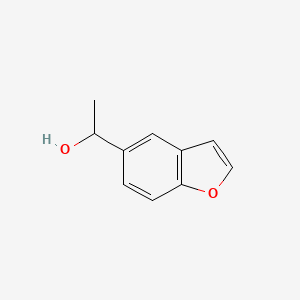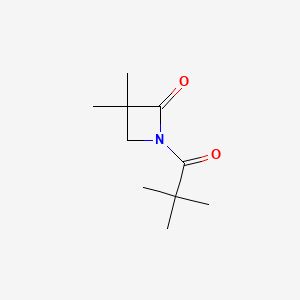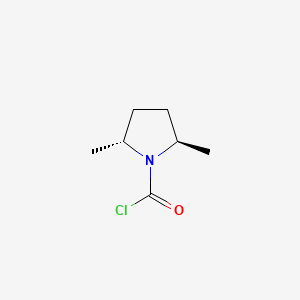
1-ブロモプロパン-1,1,2,2-d4
概要
説明
1-Bromopropane-1,1,2,2-d4, also known as Propyl bromide-1,1,2,2-d4, is a compound with the linear formula CH3CD2CD2Br . It is a colorless liquid that is used as a solvent . The isotopic purity is 98 atom % D and the assay is 99% (CP). It has a boiling point of 71 °C and a melting point of -110 °C. The density is 1.397 g/mL at 25 °C .
Synthesis Analysis
1-Bromopropane can be synthesized by reacting n-propyl alcohol (n-propanol) with excess hydrobromic acid . The water formed as a by-product is quickly removed from the resulting crude product before purification to give the final product .
Molecular Structure Analysis
The molecular weight of 1-Bromopropane-1,1,2,2-d4 is 127.02 . The SMILES string representation is [2H]C([2H])©C([2H])([2H])Br . The InChI key is CYNYIHKIEHGYOZ-RRVWJQJTSA-N .
Chemical Reactions Analysis
The GC analysis of the product indicated 97.80 % NPB, 1.57 % IPB, 0.20 % dibromopropane on a GC area percent basis . Typically, the exit gas analysis had a reaction completion of greater than 99.5 %. The reactor yield is limited by the selectivity for NPB, typically 96.0-98.4 % .
Physical and Chemical Properties Analysis
1-Bromopropane-1,1,2,2-d4 is a colorless liquid . It has a boiling point of 71 °C and a melting point of -110 °C . The density is 1.397 g/mL at 25 °C . It has a molar mass of 122.993 g·mol −1 .
科学的研究の応用
がん研究
1-ブロモプロパン-1,1,2,2-d4: は、大腸がん細胞の幹細胞性を調査する研究で使用されてきました 。研究者らは、ブロモプロパン化合物ががん細胞におけるスフェロイド形成を大幅に増加させ、がん幹細胞マーカーのレベルを上昇させる可能性があることを発見しました。これは、This compound ががん研究、特にがん幹細胞のメカニズムと進行を理解する上で潜在的な役割を果たしていることを示唆しています。
工業用溶剤としての用途
工業分野では、This compound は、蒸気脱脂および表面洗浄のための混合物中の溶媒として使用されます 。その特性により、製造プロセスにおいて金属部品から油、グリース、その他の汚染物質を溶解するのに適しています。
環境影響調査
この化合物の環境影響、特に表面水および堆積物への暴露による水生生物および堆積物生息生物への影響が評価されました 。This compound の環境運命を理解することは、規制目的および生態学的安全性確保にとって重要です。
医薬品合成
This compound: は、医薬品の合成における中間体として役立ちます 。その安定同位体標識は、医薬品開発のさまざまな段階における化合物の取り込みを追跡し、代謝研究を実施する際に役立ちます。
分析化学
分析化学では、This compound は、さまざまなクロマトグラフィーおよび分光法において内部標準として使用されます 。その同位体純度は、正確な定量化と方法の校正を可能にします。
安全性と取扱いの研究
This compound の安全な取扱いと暴露限界に関する研究は、労働衛生にとって重要です 。研究は、その毒性プロファイルと、この化合物が使用されている業界の労働者を保護するための安全対策の開発に焦点を当てています。
生分解性調査
This compound および関連化合物の生分解は、環境におけるその残留性と生物蓄積の可能性を理解するために研究されています 。これらの研究は、この化合物に関連する長期的な環境リスクを評価するために不可欠です。
作用機序
Target of Action
1-Bromopropane-1,1,2,2-d4, also known as Propyl bromide-1,1,2,2-d4, is primarily used as a solvent . It is used in various industries, including the manufacturing of adhesives, aerosol glues, asphalt production, aviation maintenance, and synthetic fiber production . The primary targets of 1-Bromopropane-1,1,2,2-d4 are the substances or materials it is intended to dissolve or interact with in these applications.
Mode of Action
The mode of action of 1-Bromopropane-1,1,2,2-d4 is primarily physical rather than biochemical. As a solvent, it works by dissolving or dispersing other substances without undergoing a chemical reaction itself .
Biochemical Pathways
In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine, leading to the expulsion of the bromine as a bromide ion and the production of propene .
Pharmacokinetics
It is known that 1-bromopropane, the parent compound, is rapidly metabolized and eliminated from the body . The metabolism of 1-Bromopropane involves oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation .
Result of Action
As a solvent, the primary result of the action of 1-Bromopropane-1,1,2,2-d4 is the dissolution or dispersion of other substances. This property is exploited in various industrial applications, such as the manufacturing of adhesives and the production of synthetic fibers .
Action Environment
The action of 1-Bromopropane-1,1,2,2-d4 can be influenced by various environmental factors. For example, it is known to quickly evaporate into the air when released into the environment . In air, it is broken down quickly, with half of 1-Bromopropane being broken down in 2 weeks . Furthermore, 1-Bromopropane that enters surface water is slowly broken down . These environmental factors can influence the efficacy and stability of 1-Bromopropane-1,1,2,2-d4 as a solvent.
Safety and Hazards
1-Bromopropane-1,1,2,2-d4 is highly flammable and may cause respiratory irritation . It may cause drowsiness or dizziness and may damage fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . Occupational exposure to 1-BP has been linked to neurological illnesses . Animal studies show that 1-BP may also cause cancer and reproductive disorders .
生化学分析
Biochemical Properties
The primary metabolic pathways of 1-Bromopropane-1,1,2,2-d4 in rodents are oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation . Although data on human metabolism of 1-Bromopropane-1,1,2,2-d4 is limited, it is suggested that some of its metabolic pathways in humans are similar to those observed in rodents .
Cellular Effects
1-Bromopropane-1,1,2,2-d4 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to cause molecular alterations that are typically associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion . These alterations have been observed mainly in vitro and in toxicity studies in rodents .
Molecular Mechanism
The molecular mechanism of action of 1-Bromopropane-1,1,2,2-d4 involves its direct interaction or via reactive metabolites with biomolecules, causing molecular alterations that are typically associated with carcinogenesis . These include genotoxicity, oxidative stress, and glutathione depletion .
Temporal Effects in Laboratory Settings
It is known that 1-Bromopropane-1,1,2,2-d4 is well absorbed following ingestion, inhalation, or dermal exposure .
Dosage Effects in Animal Models
In animal models, the effects of 1-Bromopropane-1,1,2,2-d4 have been shown to be dose-dependent . For instance, exposure to 1-Bromopropane-1,1,2,2-d4 has been found to induce dose-dependent neurotoxicity in female workers .
Metabolic Pathways
As mentioned earlier, the primary metabolic pathways of 1-Bromopropane-1,1,2,2-d4 in rodents are oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation .
特性
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-RRVWJQJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Methoxypyrazolo[1,5-a][1,3,5]triazine](/img/structure/B573351.png)
![5-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573357.png)


